molecular formula C13H21N3O2 B2989010 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide CAS No. 2097866-03-8

1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide

Cat. No. B2989010
CAS RN: 2097866-03-8
M. Wt: 251.33
InChI Key: HRYVXOAEONFQQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the cyclopropyl, pyrrolidinone, and carboxamide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperidine ring would provide a basic nitrogen atom, the cyclopropyl group would add strain to the molecule, the pyrrolidinone group would introduce a carbonyl group and a secondary amine, and the carboxamide group would add another carbonyl group and a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amine groups could make it soluble in polar solvents. The cyclic structure could also influence its boiling and melting points .

Scientific Research Applications

Synthesis and Antibacterial Properties

1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include structures related to 1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide, have been studied for their synthesis and reactions. These compounds show potential as antibacterial agents. The study by Miyamoto et al. (1987) involves the synthesis of these compounds from 2,6-dichloro-5-fluoronicotinic acid derivatives. This research contributes to the understanding of how structural modifications in such compounds can influence their antibacterial properties (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

CGRP Receptor Inhibition

The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, which is structurally similar to the compound , has been identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The study by Cann et al. (2012) details a convergent, stereoselective, and economical synthesis of this compound. This research is significant in understanding the therapeutic potential of such compounds in modulating CGRP receptors (Cann et al., 2012).

Mannich Reaction in Synthesis of Heterocycles

The Mannich reaction, involving compounds like Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, leads to the formation of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This is significant as it provides insight into the synthesis of N,S-containing heterocycles, which can be crucial in medicinal chemistry. Dotsenko et al. (2012) have contributed to this area of research (Dotsenko, Krivokolysko, & Litvinov, 2012).

Topoisomerase II Inhibitory Activity

Wentland et al. (1993) have studied 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its derivatives for their inhibitory activity on mammalian topoisomerase II. This study expands the knowledge on potential therapeutic uses of these compounds in targeting topoisomerase II, which can be critical in cancer treatment (Wentland et al., 1993).

properties

IUPAC Name

1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c14-12(17)9-3-6-15(7-4-9)11-5-8-16(13(11)18)10-1-2-10/h9-11H,1-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYVXOAEONFQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidine-4-carboxamide

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